

The Cornerstone of Prebiotic Chemistry: A Technical Guide to Aminoacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aminoacetonitrile

Cat. No.: B1212223

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetonitrile (AAN), a simple yet significant molecule, holds a pivotal position in our understanding of prebiotic chemistry and the origins of life. As the immediate precursor to glycine, the simplest proteinogenic amino acid, its study offers profound insights into the formation of life's fundamental building blocks. This technical guide provides an in-depth exploration of the core chemical properties of **aminoacetonitrile**, detailed experimental protocols for its synthesis and analysis, and visualizations of its key chemical pathways. Due to its inherent instability, **aminoacetonitrile** is often handled as its more stable salt forms, such as **aminoacetonitrile** hydrochloride or **aminoacetonitrile** sulfate.^{[1][2]} This guide will address both the free base and its common salt derivatives.

Core Chemical and Physical Properties

Aminoacetonitrile is a colorless, oily liquid at room temperature.^[3] It is characterized by the presence of both a nucleophilic amine group and an electrophilic nitrile group, which contributes to its instability as a free base.^[4] This inherent reactivity is a cornerstone of its importance in synthetic and prebiotic chemistry.

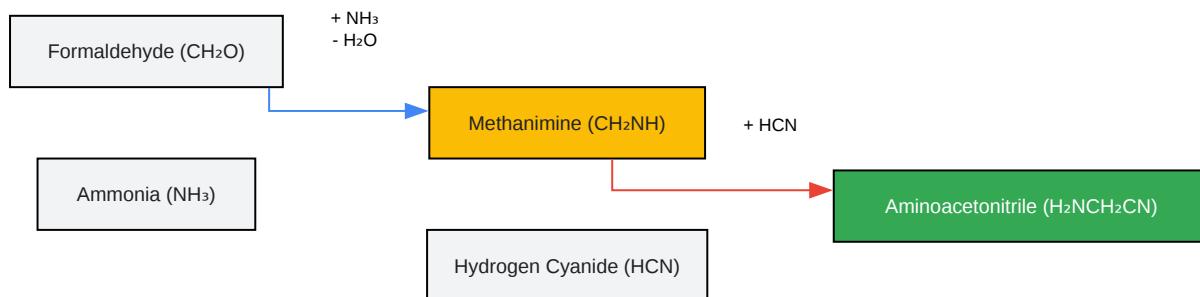
General and Physical Properties

The fundamental identifiers and physical characteristics of **aminoacetonitrile** are summarized in the table below, providing a comparative look at the free base and its common hydrochloride and sulfate salts.

Property	Aminoacetonitrile	Aminoacetonitrile Hydrochloride	Aminoacetonitrile Sulfate
IUPAC Name	2-Aminoacetonitrile	2-Aminoacetonitrile hydrochloride	2-Aminoacetonitrile sulfate
Synonyms	Glycinonitrile, Cyanomethylamine	Glycinonitrile hydrochloride	Glycinonitrile sulfate
CAS Number	540-61-4[5]	6011-14-9[6]	151-63-3 (1:1), 5466-22-8 (2:1)[6]
Molecular Formula	C ₂ H ₄ N ₂ [5]	C ₂ H ₅ CIN ₂ [7]	C ₂ H ₆ N ₂ O ₄ S (1:1), C ₄ H ₁₀ N ₄ O ₄ S (2:1)[6]
Molecular Weight	56.07 g/mol [5]	92.53 g/mol [6][8]	154.15 g/mol (1:1), 210.21 g/mol (2:1)[6]
Appearance	Oily liquid[6]	White to light brown solid[1][9]	Hygroscopic leaflets[6]
Melting Point	101 °C (literature value, may be for a salt)[3][10][11][12]	165.5 - 166.5 °C[7]; 172-174 °C[9]	121 °C (1:1), 166 °C (dec.) (2:1)[6]
Boiling Point	58 °C at 15 mmHg (with partial decomposition)[3][4] [6][11]	Not applicable	Not applicable
Density	~1.0 g/cm ³ [10][13]	Not available	Not available
Solubility	Soluble in water[14]	Soluble in water (1000 g/L at 20°C), slightly soluble in methanol[9] [15]	Soluble in water
pKa (conjugate acid)	5.34[4][14]	Not available	Not available

Spectroscopic Data

The structural characterization of **aminoacetonitrile** and its derivatives is crucial for their identification and quantification. Below is a summary of key spectroscopic data.

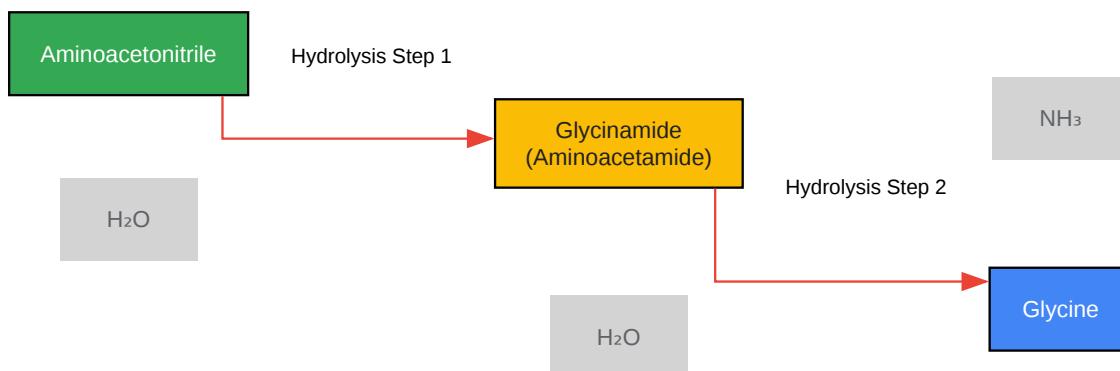

Spectrum Type	Aminoacetonitrile	Aminoacetonitrile Hydrochloride	Aminoacetonitrile Sulfate
¹ H NMR	-	Available[16][17]	Available[18]
¹³ C NMR	-	Available[17]	Available[19]
FTIR (cm ⁻¹)	$\nu(\text{C}\equiv\text{N})$ at 2237[3][7]	-	-
Mass Spec (m/z)	56 (M+), 55, 53[3]	-	-

Key Chemical Pathways and Reaction Mechanisms

Aminoacetonitrile is a central molecule in the Strecker synthesis, a plausible prebiotic route to amino acids.[11][14][20][21] It can be formed from simple precursors like formaldehyde, hydrogen cyanide, and ammonia and can be subsequently hydrolyzed to glycine.

Strecker Synthesis of Aminoacetonitrile

The Strecker synthesis provides a direct pathway to α -aminonitriles from aldehydes, ammonia, and cyanide. The general workflow for the formation of **aminoacetonitrile** is depicted below.



[Click to download full resolution via product page](#)

Strecker synthesis pathway to **aminoacetonitrile**.

Hydrolysis of Aminoacetonitrile to Glycine

The nitrile group of **aminoacetonitrile** can be hydrolyzed under acidic or basic conditions to yield glycine. This two-step hydrolysis proceeds through an intermediate amide.[22][23][24]

[Click to download full resolution via product page](#)

Hydrolysis of **aminoacetonitrile** to glycine.

Experimental Protocols

Detailed and reliable experimental procedures are critical for the synthesis and study of **aminoacetonitrile** and its derivatives.

Synthesis of Aminoacetonitrile Hydrochloride

This protocol is adapted from a patented method for the preparation of **aminoacetonitrile** hydrochloride.[8]

Materials:

- Ammonium chloride (NH₄Cl)
- Formaldehyde (37% aqueous solution)
- Sodium cyanide (NaCN)

- Glacial acetic acid
- Methanol
- Hydrogen chloride (gas or concentrated HCl)
- Water

Procedure:

- In a reaction vessel equipped with stirring and cooling, add ammonium chloride, 37% formaldehyde solution, and water. Stir the mixture until uniform.
- Cool the reactor to below 0 °C.
- Slowly add a 30-40 wt% aqueous solution of sodium cyanide dropwise.
- Simultaneously with the sodium cyanide addition, begin the dropwise addition of glacial acetic acid.
- After the additions are complete, continue to stir the reaction mixture at a temperature below 0 °C for 1-2 hours.
- Filter the resulting precipitate and wash it with water to obtain crude **aminoacetonitrile**.
- Prepare a methanol solution of hydrogen chloride (30-50 wt%).
- Mix the crude **aminoacetonitrile** with the methanolic HCl solution.
- Heat the mixture to 45-50 °C and maintain for 1-2 hours.
- Cool the solution to below 5 °C to precipitate **aminoacetonitrile** hydrochloride.
- Filter the crystals, wash with cold methanol, and dry under vacuum.

Purification of Aminoacetonitrile Hydrochloride

Aminoacetonitrile hydrochloride can be purified by recrystallization.[1][9]

Materials:

- Crude **aminoacetonitrile** hydrochloride
- Absolute ethanol
- Diethyl ether

Procedure:

- Dissolve the crude **aminoacetonitrile** hydrochloride in a minimal amount of hot absolute ethanol.
- If necessary, filter the hot solution to remove any insoluble impurities.
- Allow the solution to cool slowly to room temperature.
- For further precipitation, the ethanolic solution can be added to diethyl ether (1:1 ratio) or cooled to a lower temperature.
- Collect the resulting hygroscopic crystals by filtration.
- Dry the purified crystals under vacuum.

Hydrolysis of Aminoacetonitrile Sulfate to Glycine

This protocol describes the hydrolysis of the sulfate salt to produce glycine.[\[25\]](#)

Materials:

- **Aminoacetonitrile** hydrogen sulfate
- Barium hydroxide octahydrate
- Water

Procedure:

- Bring a suspension of barium hydroxide octahydrate in water to a boil in a beaker.

- Add **aminoacetonitrile** hydrogen sulfate in portions to the boiling suspension, controlling the rate to prevent excessive frothing.
- Cover the beaker and continue boiling for 6-8 hours, or until the evolution of ammonia ceases.
- During this process, barium sulfate will precipitate.
- Filter the hot solution to remove the barium sulfate precipitate.
- The filtrate contains an aqueous solution of glycine, which can be further purified by crystallization.

Safety and Handling

Aminoacetonitrile and its precursors are hazardous materials and should be handled with appropriate safety precautions.

- Toxicity: **Aminoacetonitrile** is harmful if swallowed, in contact with skin, or if inhaled.[5] It is also suspected of causing cancer.[5] Nitriles can release hydrogen cyanide upon contact with acids.[2]
- Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19][26][27][28] Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[2] Due to its instability, the free base should be stored at low temperatures (e.g., -20 °C).[3][22][13][24] The hydrochloride and sulfate salts are more stable but are often hygroscopic and should be stored in tightly sealed containers.[6][7][9][15]

Conclusion

Aminoacetonitrile remains a molecule of significant interest, not only for its role in prebiotic chemical pathways but also as a versatile intermediate in organic synthesis.[1][9][14] A thorough understanding of its chemical properties, synthetic routes, and handling requirements

is essential for researchers in the fields of astrobiology, organic chemistry, and drug development. The information provided in this guide serves as a comprehensive resource to facilitate further research and application of this foundational molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aminoacetonitrile hydrochloride Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of glycine formation from aminoacetonitrile in space - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Insights into the molecular structure and infrared spectrum of the prebiotic species aminoacetonitrile - Physical Chemistry Chemical Physics (RSC Publishing)
DOI:10.1039/D2CP05179F [pubs.rsc.org]
- 7. Aminoacetonitrile characterization in astrophysical-like conditions | Astronomy & Astrophysics (A&A) [aanda.org]
- 8. CN102432501A - Preparation method of aminoacetonitrile hydrochloride - Google Patents [patents.google.com]
- 9. Miller–Urey experiment - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 12. Aminoacetonitrile [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amino acid analogues provide multiple plausible pathways to prebiotic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aminoacetonitrile hydrochloride(6011-14-9) IR Spectrum [m.chemicalbook.com]

- 16. Aminoacetonitrile hydrochloride(6011-14-9) 1H NMR [m.chemicalbook.com]
- 17. Aminoacetonitrile hydrochloride | C₂H₄N₂.CIH | CID 11491918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Aminoacetonitrile sulfate (5466-22-8) 1H NMR spectrum [chemicalbook.com]
- 19. AMINOACETONITRILE HYDROGEN SULFATE(151-63-3) 13C NMR [m.chemicalbook.com]
- 20. Strecker_amino_acid_synthesis [chemeurope.com]
- 21. aanda.org [aanda.org]
- 22. AMINOACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 23. Mechanisms of glycine formation from aminoacetonitrile in space - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 27. dev.spectrabase.com [dev.spectrabase.com]
- 28. Methylenaminoacetonitrile(109-82-0) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [The Cornerstone of Prebiotic Chemistry: A Technical Guide to Aminoacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212223#fundamental-chemical-properties-of-aminoacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com